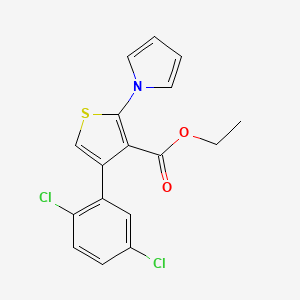
ethyl 4-(2,5-dichlorophenyl)-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2,5-dichlorophenyl)-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H13Cl2NO2S and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2,5-dichlorophenyl)-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with pyrrole derivatives followed by esterification with ethyl thiophene-3-carboxylate. The reaction conditions and reagents can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. A structure-activity relationship (SAR) analysis demonstrated that modifications in the phenyl and pyrrole rings could enhance antibacterial efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Control (Ciprofloxacin) | 2 | Standard |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting the growth of lung cancer cells (A549). In vitro studies revealed that certain modifications could lead to a significant reduction in cell viability, suggesting that this compound may possess anticancer properties .
| Cell Line | Viability (%) | Treatment |
|---|---|---|
| A549 | 63.4 | Untreated |
| A549 | 21.2 | Compound A |
| A549 | 38.3 | Compound B |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
In a notable study on related pyrrole derivatives, researchers found that certain structural modifications led to enhanced activity against drug-resistant strains of bacteria. This suggests that this compound could be further developed as a lead compound for new antimicrobial agents targeting resistant pathogens .
Properties
Molecular Formula |
C17H13Cl2NO2S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
ethyl 4-(2,5-dichlorophenyl)-2-pyrrol-1-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H13Cl2NO2S/c1-2-22-17(21)15-13(12-9-11(18)5-6-14(12)19)10-23-16(15)20-7-3-4-8-20/h3-10H,2H2,1H3 |
InChI Key |
UDEUKWJJUZVYHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)Cl)Cl)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















